Cas no 1378798-49-2 (1-(2-pyrimidinyl)cyclopropanecarbonitrile)
1-(2-pyrimidinyl)cyclopropanecarbonitrile Chemical and Physical Properties
Names and Identifiers
-
- 1-(2-pyrimidinyl)Cyclopropanecarbonitrile
- 1-(pyrimidin-2-yl)cyclopropane-1-carbonitrile
- 1-(Pyrimidin-2-yl)cyclopropanecarbonitrile
- Cyclopropanecarbonitrile, 1-(2-pyrimidinyl)-
- CID 89853600
- 1-pyrimidin-2-ylcyclopropanecarbonitrile
- 1-pyrimidin-2-ylcyclopropane-1-carbonitrile
- EN300-1833956
- SCHEMBL15321829
- SY321188
- D74735
- 1378798-49-2
- starbld0036987
- BS-43621
- MFCD16251030
- PB40476
- DA-31322
- CS-0088909
- 1-(2-pyrimidinyl)cyclopropanecarbonitrile
-
- MDL: MFCD16251030
- Inchi: 1S/C8H7N3/c9-6-8(2-3-8)7-10-4-1-5-11-7/h1,4-5H,2-3H2
- InChI Key: BOQVIWFKURNABY-UHFFFAOYSA-N
- SMILES: N1C=CC=NC=1C1(C#N)CC1
Computed Properties
- Exact Mass: 145.063997236g/mol
- Monoisotopic Mass: 145.063997236g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 193
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 49.6
- XLogP3: 0.2
Experimental Properties
- Density: 1.24±0.1 g/cm3(Predicted)
- Boiling Point: 295.0±23.0 °C(Predicted)
- pka: 2.00±0.33(Predicted)
1-(2-pyrimidinyl)cyclopropanecarbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D775353-100mg |
1-pyrimidin-2-ylcyclopropanecarbonitrile |
1378798-49-2 | 97% | 100mg |
$245 | 2024-05-23 | |
| eNovation Chemicals LLC | D775353-250MG |
1-pyrimidin-2-ylcyclopropanecarbonitrile |
1378798-49-2 | 97% | 250mg |
$380 | 2024-05-23 | |
| eNovation Chemicals LLC | D775353-500MG |
1-pyrimidin-2-ylcyclopropanecarbonitrile |
1378798-49-2 | 97% | 500mg |
$630 | 2024-05-23 | |
| eNovation Chemicals LLC | D775353-1G |
1-pyrimidin-2-ylcyclopropanecarbonitrile |
1378798-49-2 | 97% | 1g |
$945 | 2024-05-23 | |
| eNovation Chemicals LLC | D775353-5G |
1-pyrimidin-2-ylcyclopropanecarbonitrile |
1378798-49-2 | 97% | 5g |
$2840 | 2024-05-23 | |
| eNovation Chemicals LLC | D775353-10G |
1-pyrimidin-2-ylcyclopropanecarbonitrile |
1378798-49-2 | 97% | 10g |
$4735 | 2024-05-23 | |
| Chemenu | CM563363-500mg |
1-(Pyrimidin-2-yl)cyclopropanecarbonitrile |
1378798-49-2 | 95%+ | 500mg |
$1008 | 2023-02-18 | |
| Chemenu | CM563363-1g |
1-(Pyrimidin-2-yl)cyclopropanecarbonitrile |
1378798-49-2 | 95%+ | 1g |
$1344 | 2023-02-18 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB92174-100MG |
1-pyrimidin-2-ylcyclopropanecarbonitrile |
1378798-49-2 | 97% | 100MG |
¥ 1,260.00 | 2023-04-03 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB92174-250MG |
1-pyrimidin-2-ylcyclopropanecarbonitrile |
1378798-49-2 | 97% | 250MG |
¥ 2,019.00 | 2023-04-03 |
1-(2-pyrimidinyl)cyclopropanecarbonitrile Suppliers
1-(2-pyrimidinyl)cyclopropanecarbonitrile Related Literature
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
Additional information on 1-(2-pyrimidinyl)cyclopropanecarbonitrile
Introduction to 1-(2-pyrimidinyl)cyclopropanecarbonitrile (CAS No. 1378798-49-2)
1-(2-pyrimidinyl)cyclopropanecarbonitrile, with the chemical formula C7H4N2, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry due to its unique structural properties and potential biological activities. This compound belongs to the class of pyrimidine derivatives, which are well-documented for their role in various biological processes and therapeutic applications. The presence of a cyclopropane ring in its molecular structure introduces rigidity, which can influence its interactions with biological targets, making it a promising scaffold for drug design.
The CAS No. 1378798-49-2 identifier is a unique numerical code assigned to this compound by the Chemical Abstracts Service, ensuring precise identification and differentiation from other chemical entities. This standardized nomenclature is essential for researchers to cite and reference the compound accurately in scientific literature, patents, and regulatory submissions.
1-(2-pyrimidinyl)cyclopropanecarbonitrile has been studied extensively for its potential pharmacological properties. The pyrimidine moiety is a key pharmacophore in many drugs, including antiviral, anticancer, and antimicrobial agents. The cyclopropane group, on the other hand, can enhance binding affinity and selectivity by introducing steric constraints that optimize interactions with biological receptors. This combination of structural features makes the compound an attractive candidate for further development.
Recent research has highlighted the biological activity of 1-(2-pyrimidinyl)cyclopropanecarbonitrile in several therapeutic areas. Studies have demonstrated its potential as an inhibitor of kinases, which are enzymes involved in cell signaling pathways. Dysregulation of these pathways is often associated with diseases such as cancer and inflammation. By targeting kinases, this compound may offer a novel approach to modulate these pathways and alleviate disease symptoms.
In addition to its kinase inhibition properties, 1-(2-pyrimidinyl)cyclopropanecarbonitrile has shown promise in antiviral research. The pyrimidine ring is known to be a key component in many antiviral drugs due to its ability to mimic natural nucleobases and interfere with viral replication mechanisms. Preliminary studies have indicated that this compound can inhibit the replication of certain viruses by binding to viral enzymes and disrupting their function.
The synthesis of 1-(2-pyrimidinyl)cyclopropanecarbonitrile involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between pyrimidine derivatives and cyano-substituted cyclopropanes under controlled conditions. Advances in synthetic methodologies have enabled researchers to produce this compound more efficiently, facilitating further exploration of its biological activities.
The pharmacokinetic profile of 1-(2-pyrimidinyl)cyclopropanecarbonitrile is another critical aspect that has been investigated. Understanding how the body absorbs, distributes, metabolizes, and excretes this compound is essential for determining its therapeutic potential and safety profile. Preliminary pharmacokinetic studies suggest that the compound exhibits moderate bioavailability and a reasonable half-life, indicating its potential for systemic action.
1-(2-pyrimidinyl)cyclopropanecarbonitrile also holds promise in neurological research. The pyrimidine scaffold is commonly found in drugs targeting neurological disorders due to its ability to cross the blood-brain barrier and interact with central nervous system receptors. Research is ongoing to explore its potential as a treatment for conditions such as Alzheimer's disease and Parkinson's disease, where modulation of kinase activity and neurotransmitter pathways may provide therapeutic benefits.
The toxicological evaluation of this compound is crucial for assessing its safety before clinical application. In vitro toxicity assays have been conducted to evaluate its effects on various cell lines, providing insights into its potential side effects. These studies have shown that 1-(2-pyrimidinyl)cyclopropanecarbonitrile exhibits low toxicity at therapeutic concentrations, suggesting its potential for safe use in humans.
In conclusion, 1-(2-pyrimidinyl)cyclopropanecarbonitrile (CAS No. 1378798-49-2) is a versatile compound with significant potential in pharmaceutical applications. Its unique structural features make it an attractive scaffold for drug design, particularly in areas such as kinase inhibition, antiviral therapy, and neurological disorders. Further research is needed to fully elucidate its biological activities and optimize its pharmacological properties for clinical use.
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